The Occurrence and Extraction of Selina-3,7(11)-diene: A Technical Guide
The Occurrence and Extraction of Selina-3,7(11)-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon with a bicyclic structure, belonging to the eudesmane (B1671778) class of sesquiterpenoids. This volatile compound is a constituent of the essential oils of various plants and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of Selina-3,7(11)-diene and detailed methodologies for its isolation and purification.
Natural Sources of Selina-3,7(11)-diene
Selina-3,7(11)-diene is found in a variety of plant species, contributing to their characteristic aroma and potential therapeutic properties. It is also utilized as a defensive chemical by at least one insect species. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.
Key natural sources include:
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Plants:
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Morella pubescens (Wax Myrtle): The essential oil from the leaves of this plant has been found to contain a significant amount of Selina-3,7(11)-diene.[1]
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Humulus lupulus (Hops): It is a component of hop oil, contributing to the herbal and woody aroma of beer.
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Zingiber officinale (Ginger): The rhizome oil of ginger contains Selina-3,7(11)-diene.[2][3]
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Citrus aurantifolia (Lime): This compound is present in distilled lime oil.[4]
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Cannabis sativa: Selina-3,7(11)-diene is one of the many terpenes found in various cannabis strains.[5][6]
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Other reported plant sources include amyris wood oil, Herniaria incana, Marsypianthes chamaedrys, and savin oil.[2]
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Insects:
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Battus polydamas archidamas (Caterpillar): This caterpillar utilizes Selina-3,7(11)-diene in its defensive secretions.
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Quantitative Analysis of Selina-3,7(11)-diene in Natural Sources
The following table summarizes the quantitative data available for the presence of Selina-3,7(11)-diene in various natural sources. The primary analytical methods for quantification are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Natural Source | Plant Part | Percentage (%) in Essential Oil | Analytical Method | Reference |
| Morella pubescens | Leaves | 5.3 ± 0.2 | GC-MS/FID | [1] |
| Humulus lupulus cv. Chinook (Fresh) | Inflorescences | 1.4 ± 0.02 | SPME-GC-MS | [7] |
| Humulus lupulus (Wild) | Female Flowers | 0.72 ± 0.06 | GC-MS | [8] |
| Ginger (Zingiber officinale) | Rhizome | Present (quantification not specified) | GC-MS | [3] |
| Lime (Citrus aurantifolia) | Fruit Peel | Present (quantification not specified) | GC-MS | [4] |
| Cannabis sativa | Flower | Present (quantification varies by strain) | GC-MS | [5] |
| Amyris Wood Oil | Wood | 3.50 | GC | [2] |
| Herniaria incana (Greece) | Aerial Parts | 0.30 | GC | [2] |
| Marsypianthes chamaedrys (Brazil) | Aerial Parts | 0.40 | GC | [2] |
| Savin Oil | - | 0.37 | GC | [2] |
Isolation and Purification of Selina-3,7(11)-diene
The isolation of Selina-3,7(11)-diene from its natural sources typically involves a two-stage process: first, the extraction of the essential oil from the plant material, and second, the purification of the target compound from the complex essential oil mixture.
Stage 1: Essential Oil Extraction
The most common methods for extracting essential oils containing Selina-3,7(11)-diene are hydrodistillation and steam distillation. These methods are effective for volatile compounds like sesquiterpenes.
This protocol is based on the methodology described for the isolation of essential oil from Morella pubescens.[1]
1. Plant Material Preparation:
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Collect fresh leaves of Morella pubescens.
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Record the fresh weight of the leaves. For example, 5000 g of fresh leaves can be used for one distillation run.[1]
2. Hydrodistillation Apparatus:
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Utilize a Clevenger-type apparatus for hydrodistillation.
3. Distillation Process:
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Place the fresh leaves into the distillation flask.
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Add a sufficient amount of water to immerse the plant material.
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Heat the flask to boiling. The distillation process should be carried out for a set duration, for instance, 3 hours.
4. Collection of Essential Oil:
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The steam and volatilized essential oil will pass through the condenser and collect in the separator.
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The essential oil, being less dense than water, will form a layer on top of the hydrosol.
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Carefully separate the essential oil from the aqueous phase.
5. Drying and Storage:
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Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
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Store the dried essential oil in a sealed, airtight container in a cool, dark place.
Stage 2: Purification of Selina-3,7(11)-diene
Once the essential oil is obtained, chromatographic techniques are employed to isolate Selina-3,7(11)-diene from other components. Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.
This protocol provides a general guideline for the purification of sesquiterpenes like Selina-3,7(11)-diene from an essential oil matrix.
1. Stationary Phase and Column Preparation:
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Select a suitable stationary phase, typically silica (B1680970) gel (40-63 µm particle size).
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Dry-pack or wet-pack a glass column with the silica gel.
2. Sample Preparation:
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Dissolve a known amount of the essential oil in a minimal amount of a non-polar solvent, such as hexane (B92381).
3. Elution:
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Isocratic Elution: Use a single solvent system of low polarity, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methyl tert-butyl ether (MTBE) in a low percentage).
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Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) over time. This allows for the separation of compounds with a wider range of polarities. For non-polar sesquiterpenes like Selina-3,7(11)-diene, a shallow gradient of a polar modifier in hexane is typically effective.
4. Fraction Collection and Analysis:
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Collect fractions of the eluent as it passes through the column.
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Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified Selina-3,7(11)-diene.
5. Solvent Removal:
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Combine the fractions containing the pure compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the isolated Selina-3,7(11)-diene.
For higher purity or for the separation of closely related isomers, preparative HPLC is a powerful technique.
1. System and Column:
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Utilize a preparative HPLC system equipped with a suitable detector (e.g., UV or refractive index).
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Select a preparative column with a stationary phase appropriate for the separation of non-polar compounds. A C18 reversed-phase column is a common choice.
2. Mobile Phase:
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For reversed-phase HPLC, a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
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For normal-phase HPLC, a mixture of non-polar solvents like hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate can be employed.
3. Method Development:
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First, develop an analytical scale HPLC method to achieve good separation of Selina-3,7(11)-diene from other components in the essential oil.
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Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.
4. Purification:
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Inject the essential oil sample onto the preparative HPLC column.
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Monitor the elution profile and collect the fraction corresponding to the peak of Selina-3,7(11)-diene.
5. Post-Purification:
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Remove the mobile phase from the collected fraction, typically by evaporation under reduced pressure, to yield the highly purified compound.
Conclusion
Selina-3,7(11)-diene is a naturally occurring sesquiterpene found in a range of plant essential oils. Its isolation relies on established techniques for natural product chemistry. The initial extraction of the essential oil via hydrodistillation or steam distillation provides a crude mixture that can be further purified using chromatographic methods such as flash column chromatography or preparative HPLC. The selection of the specific isolation and purification strategy will depend on the source material, the desired purity of the final product, and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to successfully isolate and study Selina-3,7(11)-diene for potential applications in drug development and other scientific fields.
References
- 1. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selina-3,7(11)-diene, 6813-21-4 [thegoodscentscompany.com]
- 3. VOLATILE CONSTITUENTS OF GINGER OIL PREPARED ACCORDING TO IRANIAN TRADITIONAL MEDICINE AND CONVENTIONAL METHOD: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytochemia.com [phytochemia.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Biological Activity of Humulus lupulus (L.) Essential Oil and Its Main Components against Sitophilus granarius (L.) - PMC [pmc.ncbi.nlm.nih.gov]
